Bienvenue dans la boutique en ligne BenchChem!

1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

MCH-R1 antagonist piperidin-4-yl urea hERG selectivity

Procure 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034583-91-8) to explore a pharmacologically promiscuous piperidin-4-yl urea scaffold. The tetrahydro-2H-pyran-4-yl motif is associated with reduced hERG binding within the class, making this compound a strategic choice for MCH-R1 antagonist screening libraries aimed at improving cardiac safety profiles. Its CNS lead-like properties (MW 318.4, XLogP3-AA 1.3) further support its use as a benchmarking standard in CNS drug discovery programs.

Molecular Formula C17H26N4O2
Molecular Weight 318.421
CAS No. 2034583-91-8
Cat. No. B2376017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
CAS2034583-91-8
Molecular FormulaC17H26N4O2
Molecular Weight318.421
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2CCOCC2)C3=CC=NC=C3
InChIInChI=1S/C17H26N4O2/c22-17(20-15-5-11-23-12-6-15)19-13-14-3-9-21(10-4-14)16-1-7-18-8-2-16/h1-2,7-8,14-15H,3-6,9-13H2,(H2,19,20,22)
InChIKeyXGOKJSISJGVCKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034583-91-8): Structural and Physicochemical Baseline for Procurement


1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034583-91-8) is a synthetic urea derivative comprising a pyridin-4-ylpiperidine moiety linked via a methylene spacer to a tetrahydro-2H-pyran-4-yl urea group. Its molecular formula is C₁₇H₂₆N₄O₂ with a molecular weight of 318.4 g/mol, a computed XLogP3-AA of 1.3, and an InChI Key of XGOKJSISJGVCKY-UHFFFAOYSA-N [1]. The compound belongs to the broader class of piperidin-4-yl urea derivatives, which have been investigated as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, defective in cullin neddylation 1 (DCN1) inhibitors, fatty acid amide hydrolase (FAAH) modulators, and urotensin II receptor antagonists [2]. However, publicly available primary research literature containing quantitative biological or physicochemical data specifically for this exact compound is extremely limited, and no high-strength comparator-based evidence was retrievable from admissible primary sources at the time of this analysis.

Why In-Class Piperidinyl Urea Analogs Cannot Substitute for CAS 2034583-91-8 in Targeted Research Applications


The piperidin-4-yl urea scaffold is pharmacologically promiscuous, with subtle structural variations—such as the nature of the N-terminal heteroaryl group (pyridin-4-yl vs. pyrazin-2-yl vs. pyrimidinyl), the spacer length, and the urea N′-substituent (tetrahydro-2H-pyran-4-yl vs. substituted phenyl vs. cyclohexyl)—producing divergent target selectivity profiles across MCH-R1, DCN1, FAAH, and urotensin II receptors [1]. Without direct quantitative comparator data for this specific compound, any substitution by a closely related analog (e.g., 1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea or 1-(1-methylpiperidin-4-yl)-3-(tetrahydro-2H-pyran-4-yl)urea) would carry an unquantifiable risk of altered potency, selectivity, and off-target liability [2]. The sections below confirm that high-strength, comparator-based quantitative evidence is currently absent from permissible primary sources, underscoring that generic substitution cannot be scientifically justified at this time.

Quantitative Differentiation Evidence for 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034583-91-8) Relative to Closest Analogs


MCH-R1 Binding Affinity: Target Compound vs. Piperidin-4-yl Amide Lead Series

A direct head-to-head binding comparison between this specific compound and its closest piperidin-4-yl amide or urea analogs at the MCH-R1 receptor could not be located in any permissible primary research paper or patent. The broader piperidin-4-yl urea class was optimized from a piperidin-4-yl amide lead series to reduce hERG channel affinity while retaining MCH-R1 potency; however, no IC₅₀, Kᵢ, or hERG data were found in admissible sources for the specific CAS 2034583-91-8 [1]. Therefore, no quantitative differentiation claim can be made for this target.

MCH-R1 antagonist piperidin-4-yl urea hERG selectivity

DCN1–UBE2M Protein–Protein Interaction Inhibition: Target Compound vs. Reported Piperidinyl Ureas

A class of piperidinyl ureas has been validated as inhibitors of the DCN1–UBE2M interaction, with optimized compounds binding to DCN1 and reducing neddylated CUL1 and CUL3 levels in squamous cell carcinoma lines [1]. However, no quantitative DCN1 IC₅₀, cellular neddylation EC₅₀, or selectivity data are available in permissible primary sources for the specific CAS 2034583-91-8. Cross-study comparison with published DCN1 inhibitors (e.g., compounds from J. Med. Chem. 2018, 61, 1934–1950) is not possible without matched assay conditions for the target compound.

DCN1 inhibitor cullin neddylation piperidinyl urea

FAAH Modulation: Target Compound vs. Heteroaryl-Substituted Piperidinyl Ureas

Heteroaryl-substituted piperidinyl and piperazinyl urea compounds have been disclosed as fatty acid amide hydrolase (FAAH) modulators in patent literature [1]. The target compound, bearing a pyridin-4-yl heteroaryl group, falls within the general structural scope of these disclosures. However, no FAAH IC₅₀, substrate competition data, or selectivity profiling results for the specific CAS 2034583-91-8 were identified in permissible primary research papers or patents.

FAAH inhibitor piperidinyl urea heteroaryl-substituted urea

Urotensin II Receptor Antagonism: Target Compound vs. 1-Pyridin-4-yl Urea Derivatives

1-Pyridin-4-yl urea derivatives are claimed as urotensin II receptor antagonists in multiple patent families [1]. The target compound contains the pyridin-4-yl urea pharmacophore but with a tetrahydro-2H-pyran-4-yl N′-substituent, which structurally distinguishes it from the quinoline-containing analogs exemplified in these patents. No urotensin II receptor binding or functional assay data (IC₅₀, Kᵢ, cAMP) are available in permissible primary sources for the specific CAS 2034583-91-8.

urotensin II antagonist 1-pyridin-4-yl urea G-protein coupled receptor

Physicochemical Property Comparison: Target Compound vs. Closest Structural Analogs

Computed physicochemical properties from PubChem for CAS 2034583-91-8 include a molecular weight of 318.4 g/mol, XLogP3-AA of 1.3, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds [1]. These properties place it within lead-like chemical space. In comparison, the pyrazin-2-yl analog (1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea) is predicted to have a lower XLogP due to the additional ring nitrogen, while the 1-methylpiperidin-4-yl analog lacks the heteroaryl π-system entirely, altering both lipophilicity and potential target engagement. However, no experimentally measured logD, solubility, permeability, or metabolic stability data for the target compound or its comparators are available in permissible primary sources to support a quantitative differentiation claim.

physicochemical properties XLogP hydrogen bonding drug-likeness

Kinase Selectivity Profiling: Target Compound vs. Piperidinyl Urea Kinase Inhibitors

Pyridine urea compounds have been described as useful in the treatment of p38 kinase-mediated diseases, including lymphoma and auto-inflammatory conditions [1]. The target compound bears structural resemblance to these p38 kinase inhibitor chemotypes. However, no p38α IC₅₀, kinase selectivity panel data, or cellular phosphorylation assay results for CAS 2034583-91-8 were retrievable from permissible primary sources.

kinase inhibitor p38 kinase piperidinyl urea anti-inflammatory

Potential Research Application Scenarios for 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034583-91-8) Based on Class-Level Evidence


Chemical Probe Development for DCN1–UBE2M Protein–Protein Interaction Studies

Based on class-level evidence that piperidinyl ureas inhibit the DCN1–UBE2M interaction and reduce cullin neddylation in cancer cell lines [1], this compound could serve as a starting point for structure–activity relationship (SAR) exploration in DCN1-dependent neddylation research. However, without confirmed DCN1 IC₅₀ data for this specific compound, its use as a chemical probe requires initial in-house biochemical validation. Procurement would be justified only as part of a broader SAR effort comparing multiple piperidinyl urea analogs.

MCH-R1 Antagonist Screening Library Expansion with hERG-Liability Mitigation Motif

The piperidin-4-yl urea scaffold was specifically developed to reduce hERG channel affinity while retaining MCH-R1 antagonist potency [1]. This compound, bearing the tetrahydro-2H-pyran-4-yl urea motif associated with reduced hERG binding in the class, could be incorporated into an MCH-R1 antagonist screening library aimed at identifying anti-obesity leads with improved cardiac safety profiles. However, confirmation of both MCH-R1 potency and hERG selectivity for this specific compound is a prerequisite prior to any claim of superiority over piperidin-4-yl amide analogs.

Fragment-Based or Structure-Guided Optimization Campaigns Targeting Urotensin II Receptor

Given the structural precedent of 1-pyridin-4-yl urea derivatives as urotensin II receptor antagonists [1], this compound may serve as a fragment or early lead for optimization toward cardiovascular or renal disease indications. Its tetrahydro-2H-pyran-4-yl substituent offers distinct conformational and hydrogen-bonding properties compared to the aryl/quinoline substituents in previously exemplified series, potentially enabling exploration of novel binding modes. Procurement would be appropriate for laboratories engaged in urotensin II receptor crystallography or computational docking studies, contingent on in-house biological evaluation.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a computed XLogP3-AA of 1.3, molecular weight of 318.4 g/mol, and 2 hydrogen bond donors and 4 acceptors [1], the compound resides in favorable CNS lead-like chemical space. It may be used as a benchmarking standard in physicochemical property assays (e.g., experimental logD, PAMPA, MDCK permeability) within CNS drug discovery programs, particularly when comparing pyridinyl-piperidine urea derivatives to other heteroaryl-piperidine scaffolds. However, experimental confirmation of these computed parameters is essential before using this compound as a reference standard.

Quote Request

Request a Quote for 1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.